![molecular formula C13H17BN2O3 B2541870 [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid CAS No. 2022976-34-5](/img/structure/B2541870.png)
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid
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Overview
Description
“[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid” is a boronic acid derivative . Boronic acids are mostly present in the form of aryl boronic acids when in drugs . They are generally considered non-toxic .
Molecular Structure Analysis
The molecular formula of “[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid” is C13H17BN2O3 . The InChI code is 1S/C13H17BN2O3/c1-9-5-6-11-10 (13 (9)14 (17)18)8-15-16 (11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3 .
Chemical Reactions Analysis
Boronic acids are used as building blocks and synthetic intermediates . They are involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions for SM coupling include various steps involving different reagents .
Physical And Chemical Properties Analysis
“[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid” is a solid . It has a molecular weight of 260.1 g/mol . The compound should be stored in an inert atmosphere, under -20C .
Scientific Research Applications
Suzuki-Miyaura Coupling
Boronic acids, including “[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid”, are widely used in Suzuki-Miyaura coupling , a type of carbon-carbon bond-forming reaction . This reaction is popular due to its mild and functional group tolerant conditions, and the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents .
Safety and Hazards
properties
IUPAC Name |
[5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-5-6-11-10(13(9)14(17)18)8-15-16(11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJBZOXEHVCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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